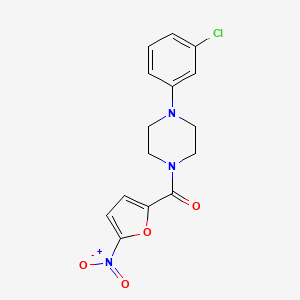

4-(4-chlorobenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzylpiperazine derivatives, closely related to 4-(4-chlorobenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine, often involves multiple steps including Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation. These methods aim to confirm the proposed structures of metabolites and related compounds through the synthesis of authentic compounds. For instance, compounds related to the metabolites of certain cerebral vasodilators have been synthesized to confirm their structures, showcasing the methodologies applicable to the synthesis of our compound of interest (Ohtaka et al., 1989).

Molecular Structure Analysis

Molecular structure analysis of benzylpiperazine derivatives, including our compound, can be conducted through various spectroscopic techniques such as IR, ESI, and single-crystal X-ray diffraction. These methods help confirm the compound's structure, with X-ray diffraction providing insights into the crystal system and molecular conformation. For example, the structure of N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, a compound with similarities to our chemical of interest, was determined, highlighting the sofa conformation of the piperidine ring and the E-configuration of carbon-carbon double bonds (Xue Si-jia, 2012).

Chemical Reactions and Properties

Benzylpiperazine derivatives undergo various chemical reactions, including O-demethylation, N-dealkylation, and hydroxylation, which are significant for understanding the biotransformation pathways of these compounds in biological systems. These reactions facilitate the study of their metabolic fate and the synthesis of labeled compounds for research purposes (Kawashima et al., 1991).

Physical Properties Analysis

The physical properties of benzylpiperazine derivatives, including solubility, melting point, and crystalline structure, can be assessed through crystallization techniques and spectroscopic analysis. The polymorphic forms of these compounds, as determined by single-crystal X-ray analysis, exhibit different hydrogen-bonding networks, which are crucial for understanding their physical behavior and solubility (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of benzylpiperazine derivatives, such as reactivity, stability, and interaction with biological targets, are influenced by their molecular structure and functional groups. These properties are critical for the design and synthesis of compounds with specific biological activities. For example, the synthesis and bioactivity studies of various derivatives have shown significant cell growth inhibitory activity on selected cancer cell lines, demonstrating the potential pharmacological applications of these compounds (Yarim et al., 2012).

Scientific Research Applications

Synthesis and Characterization

Chemical Synthesis and Antibacterial Activity : Research on bis-Schiff bases containing a piperazine ring, including compounds structurally similar to "4-(4-chlorobenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine", has shown that these compounds can be synthesized through reactions involving aminopropyl piperazine and various benzaldehydes. Such compounds have demonstrated good antibacterial activity against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, highlighting their potential in antimicrobial applications (Xu et al., 2018).

Cytotoxicity against Cancer Cells : A study on a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which are structurally related to the compound , revealed significant cytotoxic activity against a range of cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cells. This suggests a potential application in cancer therapy by inhibiting cancer cell growth (Yarim et al., 2012).

Applications in Scientific Research

Antimicrobial Properties : The synthesis of 1,2,4-triazole derivatives related to "this compound" has led to compounds with notable antimicrobial activities. Such studies are crucial for the development of new antimicrobial agents, which could be effective against various microbial infections (Bektaş et al., 2010).

Cardiotropic Activity : Research into compounds with a similar structure has indicated potential cardiotropic activities. These studies contribute to the understanding of how structural variations in the piperazine derivatives can influence their effectiveness in treating cardiovascular disorders, highlighting the importance of structural optimization in drug design (Mokrov et al., 2019).

properties

IUPAC Name |

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O3/c1-26-19-12-17(13-20(27-2)21(19)28-3)14-23-25-10-8-24(9-11-25)15-16-4-6-18(22)7-5-16/h4-7,12-14H,8-11,15H2,1-3H3/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYJTCVCVZVNPD-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {10-[3-(4-morpholinyl)propanoyl]-10H-phenothiazin-2-yl}carbamate hydrochloride](/img/structure/B5513030.png)

![4-{4-[(4-methoxy-4-phenyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5513032.png)

![2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5513034.png)

![5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5513046.png)

![3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B5513058.png)

![2-(1-adamantyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5513065.png)

![ethyl 4-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5513094.png)

![4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5513100.png)

![6-(4-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5513103.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513104.png)